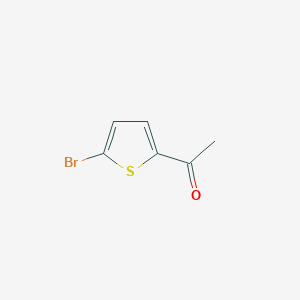

2-Acetyl-5-bromothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZCOWXSCWSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201961 | |

| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5370-25-2 | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-BROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-5-bromothiophene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-5-bromothiophene, a key building block in medicinal chemistry and material science. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents by examining the mechanism of action of its derivatives.

Core Compound Identification and Physical Properties

This compound, also known as 1-(5-bromothiophen-2-yl)ethanone, is a readily available chemical intermediate.[1][2] Its fundamental identifiers and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 5370-25-2 | [1][2][3] |

| Molecular Formula | C₆H₅BrOS | [1][4] |

| Molecular Weight | 205.07 g/mol | [1][4] |

| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [5] |

| Melting Point | 91-98 °C | [4] |

| Boiling Point | 103 °C at 4 mmHg | [1][4] |

| Solubility | Log10 of water solubility in mol/l: -3.05 (Crippen Method) | [6] |

| Octanol/Water Partition Coefficient (logP) | 2.713 (Crippen Method) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in carbon-carbon bond formation are crucial for its effective utilization in research and development.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Protocol 1: Bromination of 2-Acetylthiophene (B1664040)

This method involves the direct bromination of 2-acetylthiophene using N-bromosuccinimide (NBS) as the bromine source.[7]

-

Materials:

-

2-acetylthiophene

-

N-bromosuccinimide (NBS)

-

Acetic anhydride (B1165640)

-

Acetic acid

-

-

Procedure:

-

To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).

-

Add acetic acid (0.40 mL) to the mixture.

-

Stir the reaction mixture at 50 °C for 1 hour, protected from light.

-

Cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

-

Collect the precipitated white crystals of this compound by filtration.

-

Wash the product with water (50 mL). The reported yield is 82%.[7][8]

-

Protocol 2: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)

This protocol utilizes the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.[7][9]

-

Materials:

-

2-bromothiophene

-

Acetyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid

-

Activated carbon

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromothiophene (3.26 g, 0.02 mol) in 30 mL of dichloromethane.

-

Add acetyl chloride (1.56 mL, 1.1 equivalents) to the solution.

-

Stir the mixture for 1 hour at room temperature.

-

Work-up the reaction by mixing with ice and concentrated hydrochloric acid.

-

Decolorize the mixture with activated carbon.

-

Extract the product with dichloromethane.

-

Isolate the colorless crystals of this compound. The reported yield is 86.1%.[7][9]

-

Application in Suzuki Coupling: Synthesis of 2-Acetyl-5-arylthiophenes

This compound is a versatile substrate for palladium-catalyzed Suzuki cross-coupling reactions to form 2-acetyl-5-arylthiophenes, which are scaffolds for various biologically active molecules.[10][11]

-

General Protocol:

-

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried reaction flask, combine this compound (1 equivalent), the arylboronic acid, and the base.

-

Purge the flask with an inert gas.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by column chromatography.

-

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Role in Drug Discovery and Signaling Pathways

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with commercial drugs like Tinoridine and Tiaprofenic acid demonstrating their therapeutic potential, particularly as anti-inflammatory agents that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] Derivatives of this compound are precursors to a diverse range of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16]

A significant mechanism of action for some thiophene (B33073) derivatives in cancer therapy involves the modulation of apoptosis-related signaling pathways. For instance, chalcones derived from 2-acetylthiophene have been shown to induce programmed cell death in cancer cells.

Apoptosis Induction via Inhibition of MDM2 and Bcl-2

Certain 2-acetylthiophene-derived chalcones have been identified as inhibitors of the anti-apoptotic proteins MDM2 and Bcl-2. The inhibition of these proteins leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to apoptosis.

The following diagram illustrates this signaling pathway:

Furthermore, thiophene derivatives have been developed as multi-kinase inhibitors, targeting key enzymes in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt downstream signaling cascades like the Raf/MEK/ERK (MAPK) pathway, which is crucial for tumor angiogenesis, proliferation, and survival.[17]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. Its utility is well-established in the development of novel pharmaceuticals, particularly in the fields of oncology and inflammatory diseases. The straightforward synthesis and the ability to undergo further functionalization through reactions like Suzuki coupling make it an indispensable tool for medicinal chemists. Understanding the signaling pathways modulated by its derivatives provides a rational basis for the design of next-generation therapeutic agents.

References

- 1. This compound 99 5370-25-2 [sigmaaldrich.com]

- 2. This compound | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 5370-25-2 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetyl-5-bromothiophene (CAS No. 5370-25-2), a key building block in medicinal chemistry and material science. This document outlines detailed experimental protocols for its preparation via two primary synthetic routes and provides a thorough analysis of its key characterization data.

Compound Profile

This compound is a substituted thiophene (B33073) derivative with the molecular formula C₆H₅BrOS.[1] Its structure features a thiophene ring acetylated at the 2-position and brominated at the 5-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex heterocyclic compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5370-25-2 | [1] |

| Molecular Formula | C₆H₅BrOS | [1] |

| Molecular Weight | 205.07 g/mol | [1] |

| Melting Point | 91-98 °C | [2][3] |

| Boiling Point | 103 °C at 4 mmHg | [1][4] |

| Appearance | Pale cream to pale yellow or pale brown crystals/powder | [3] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the Friedel-Crafts acylation of 2-bromothiophene (B119243) and the bromination of 2-acetylthiophene.

Method 1: Friedel-Crafts Acylation of 2-Bromothiophene

This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 2-bromothiophene ring using an acylating agent in the presence of a Lewis acid catalyst.

References

An In-depth Technical Guide to 2-Acetyl-5-bromothiophene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and detailed experimental methodologies for 2-Acetyl-5-bromothiophene, a versatile intermediate in pharmaceutical and materials science research.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize its hazard classifications and physical and chemical properties.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol [1] |

| Appearance | Pale cream to pale yellow to pale brown crystals or powder[2] |

| Melting Point | 91-98 °C[3] |

| Boiling Point | 103 °C @ 4 mmHg[4][5] |

| Solubility | Soluble in Methanol[5] |

| Synonyms | 5-Bromo-2-thienyl methyl ketone, 1-(5-bromothiophen-2-yl)ethanone[1] |

| CAS Number | 5370-25-2[4] |

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]

-

The compound is light-sensitive and should be stored protected from light.[6][7]

Disposal

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Waste from residues and unused products should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Protocols

This compound is a key building block in organic synthesis. Below are detailed protocols for its synthesis and its use in common cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 2-acetylthiophene (B1664040).

Materials:

-

2-Acetylthiophene

-

N-bromosuccinimide (NBS)

-

Acetic anhydride (B1165640)

-

Acetic acid

-

25 mL round-bottomed flask

-

Stirring apparatus

Procedure:

-

To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).

-

Add acetic acid (0.40 mL) to the mixture.

-

Stir the reaction mixture at 50 °C for 1 hour, protected from light. The solution will change color from colorless to light yellow.

-

After completion, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.

-

The product, this compound, will precipitate as white crystals.

-

Collect the crystals by filtration and wash them with 50 mL of water.

Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.25 mol%)

-

Base (e.g., KOH, 2 equivalents)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.6 equivalents)

-

Solvent (e.g., Water or DMF)

-

Reaction vessel suitable for microwave or thermal heating

Procedure:

-

In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.25 mol%), the base (2 mmol), and the phase-transfer catalyst (0.6 mmol).

-

Add the solvent (e.g., 3 mL of water).

-

Heat the reaction mixture under thermal conditions or using microwave irradiation until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., Styrene, Acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

To a reaction vessel, add this compound, the alkene, the palladium catalyst, the ligand, and the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture, typically above 100 °C, until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture and partition between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography.

Biological Context and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. Thiophene-containing compounds are present in numerous pharmaceuticals and agrochemicals.[8] Research has shown that derivatives of this compound exhibit potential as anticancer, antibacterial, and spasmolytic agents.

Specific signaling pathways for this compound are not extensively detailed in the available literature. However, studies on some thiophene (B33073) derivatives suggest mechanisms of action related to apoptosis. For instance, one thiophene derivative has been proposed to induce apoptosis by modulating the expression of key proteins such as caspase 3, Bcl-2, and Bax.

This guide provides a foundational understanding of the safe handling and synthetic utility of this compound for professionals in research and drug development. Adherence to these safety protocols and experimental guidelines is essential for successful and safe laboratory work.

References

- 1. This compound | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

The Versatility of 2-Acetyl-5-bromothiophene: A Comprehensive Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a highly versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a reactive acetyl group and a readily displaceable bromine atom on a thiophene (B33073) ring, provides a powerful platform for the construction of complex molecular frameworks. This technical guide provides an in-depth review of the applications of this compound, presenting key experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to serve as a valuable resource for researchers and professionals in related fields.

Organic Synthesis Applications

This compound is a cornerstone for the synthesis of a diverse array of organic molecules. Its utility stems from the differential reactivity of its functional groups, allowing for selective transformations at the acetyl group, the bromine atom, or the thiophene ring itself.

Key Synthetic Transformations

Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position of the thiophene ring is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl substituents, creating a library of 5-aryl-2-acetylthiophene derivatives. These reactions are fundamental in the synthesis of conjugated materials and biologically active molecules.[1][2]

Experimental Protocol: Suzuki Cross-Coupling of this compound [1][2]

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium hydroxide (B78521) (2.0 mmol), and a palladium(II)-precatalyst (0.25 mol%) in water (3 mL) is subjected to microwave irradiation at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 1: Suzuki Cross-Coupling of this compound with Various Arylboronic Acids [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 95 |

| 2 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 98 |

| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 96 |

| 4 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 92 |

| 5 | 2-Naphthylboronic acid | 2-Acetyl-5-(2-naphthyl)thiophene | 90 |

Chalcone (B49325) Synthesis: The acetyl group of this compound readily participates in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems, and they often exhibit significant biological activities.

Experimental Protocol: Synthesis of Chalcones from 2-Acetyl-5-chlorothiophene (B429048)

Adapted from a similar synthesis using a chloro-derivative.

To a stirred solution of 2-acetyl-5-chlorothiophene (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in methanol (B129727) (20 mL), a 40% aqueous solution of potassium hydroxide (4 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice and acidified with 5% HCl. The precipitated crude chalcone is filtered, washed with water, and recrystallized from an appropriate solvent.[3]

Caption: Key synthetic transformations of this compound.

Medicinal Chemistry Applications

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound have been extensively explored for their potential as therapeutic agents, exhibiting a wide range of biological activities.

Anticancer Activity

Chalcones derived from 2-acetylthiophene (B1664040) analogues have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] These compounds often induce apoptosis through different signaling pathways.

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Thiophene-based Bis-Chalcone Derivatives [4]

| Compound | A549 (Lung) | HCT116 (Colon) | MCF7 (Breast) |

| 5a | 41.99 ± 7.64 | 18.10 ± 2.51 | 7.87 ± 2.54 |

| 5b | >100 | >100 | 4.05 ± 0.96 |

| 9a | >100 | 17.14 ± 0.66 | >100 |

| 9b | 92.42 ± 30.91 | >100 | >100 |

| Cisplatin | 5.55 ± 0.73 | 13.28 ± 0.29 | 27.78 ± 0.93 |

Experimental Protocol: MTT Assay for Cytotoxicity [4]

Human cancer cell lines (A549, HCT116, and MCF7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Caption: Proposed mechanism of anticancer activity of chalcone derivatives.

Antimicrobial Activity

Pyrazole derivatives synthesized from chalcones are known to possess a broad spectrum of antimicrobial activities. The reaction of thiophene-containing chalcones with hydrazine (B178648) hydrate (B1144303) is a common method to access these valuable heterocyclic compounds.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

While specific data for pyrazoles directly from this compound is limited in the provided search results, the following table illustrates the typical range of activities for similar compounds.

| Compound | S. aureus | E. coli | C. albicans |

| Pyrazole Derivative 1 | 16 | 32 | 64 |

| Pyrazole Derivative 2 | 8 | 16 | 32 |

| Standard Drug | 4 | 8 | 4 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6]

The antimicrobial activity is determined using the broth microdilution method. A serial dilution of the synthesized compounds is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials Science Applications

The π-conjugated system of the thiophene ring makes this compound an attractive building block for the synthesis of organic electronic materials. Through polymerization and further functionalization, materials with tailored optical and electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) can be developed.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing polymers have been successfully employed as the emissive layer in OLED devices. The inclusion of thiophene units in the polymer backbone can influence the emission color, brightness, and overall device efficiency.

Table 4: Performance of an OLED Device with a Thiophene-containing Polymer [7]

| Polymer | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| TP2 (with thiophene linker) | 243 | 1.38 |

| SP3 (without thiophene linker) | 1001 | 0.33 |

Experimental Protocol: OLED Device Fabrication [7]

An OLED device is typically fabricated on an indium tin oxide (ITO) coated glass substrate. A hole injection layer, the emissive polymer layer, an electron transport layer, and a metal cathode are sequentially deposited on the substrate. The polymer solution is often spin-coated to form a thin, uniform film. The device performance, including brightness, current efficiency, and electroluminescence spectrum, is then characterized.

Caption: Schematic of a typical OLED device structure.

Organic Photovoltaics (OPVs)

Conjugated polymers and small molecules derived from thiophene precursors are utilized as donor materials in the active layer of organic solar cells. The efficiency of these devices is highly dependent on the molecular structure of the donor material, which influences its light absorption, energy levels, and charge transport properties. While direct synthesis from this compound for high-performance OPVs was not explicitly detailed in the search results, the Suzuki coupling reaction is a primary method for creating the necessary conjugated structures.

Table 5: Performance of an Organic Solar Cell with a Thiophene-based Material

This table represents typical performance parameters for OPVs incorporating thiophene derivatives.

| Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Thiophene-based Polymer | ~2-5 | ~0.6-0.8 | ~5-10 | ~0.5-0.7 |

Experimental Protocol: OPV Device Fabrication

An OPV device is typically fabricated by depositing a blend of a donor polymer and an acceptor material (like a fullerene derivative) onto a transparent conductive substrate (e.g., ITO-coated glass). This "active layer" is sandwiched between a hole transport layer and an electron transport layer, with metal contacts on either side. The current-voltage characteristics of the device are measured under simulated solar illumination to determine its performance parameters.

This compound has unequivocally established itself as a pivotal building block in modern chemical synthesis. Its strategic combination of functional groups enables the construction of a vast library of complex molecules with significant applications in medicinal chemistry and materials science. The synthetic pathways detailed in this guide, along with the tabulated quantitative data, underscore the immense potential of this compound. For researchers and professionals, this compound offers a gateway to novel therapeutic agents and advanced organic electronic materials, and its full potential is still being actively explored. Future research will undoubtedly uncover even more innovative applications for this versatile thiophene derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 2-Acetyl-5-bromothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its thiophene (B33073) core, substituted with an acetyl group and a bromine atom, provides multiple reaction sites, making it a valuable building block for pharmaceuticals, agrochemicals, and functional materials like conducting polymers and components for organic light-emitting diodes (OLEDs).[1] Understanding the solubility of this compound in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification processes such as crystallization, and developing formulations.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of quantitative data in public literature, this document also presents a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Compound Properties:

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in peer-reviewed literature or chemical databases. However, some qualitative descriptions are available. The compound is reported to be soluble in methanol (B129727) and moderately soluble in ethanol (B145695) and dichloromethane.[4][5]

For precise process development and optimization, experimental determination of solubility is essential. The following table summarizes the available qualitative data and provides a template for recording experimentally determined values.

| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Notes / Reference |

| Alcohols | Methanol | CH₃OH | Not Specified | Data not available | Soluble[5] |

| Ethanol | C₂H₅OH | Not Specified | Data not available | Moderately Soluble[4] | |

| Chlorinated | Dichloromethane | CH₂Cl₂ | Not Specified | Data not available | Moderately Soluble[4] |

| Ketones | Acetone | C₃H₆O | e.g., 25 | Data not available | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | e.g., 25 | Data not available | |

| Esters | Ethyl Acetate | C₄H₈O₂ | e.g., 25 | Data not available | |

| Aprotic Polar | Acetonitrile | C₂H₃N | e.g., 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | e.g., 25 | Data not available | ||

| Hydrocarbons | Toluene | C₇H₈ | e.g., 25 | Data not available | |

| Hexane | C₆H₁₄ | e.g., 25 | Data not available |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium shake-flask method , a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This is followed by gravimetric analysis for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with agitation

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (B75204) (e.g., 4-20 mL)

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The necessary time may vary depending on the solvent and should be determined by ensuring the measured concentration does not change over time (e.g., by taking measurements at 24, 48, and 72 hours).

-

After equilibration, let the vial stand in the thermostatic bath without agitation for at least 2-4 hours to allow the excess solid to sediment.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent, e.g., PTFE) to the syringe.

-

Discard the first portion of the filtrate (approximately 20% of the syringe volume) to saturate the filter material and avoid adsorption effects.

-

Dispense a precise volume of the subsequent filtrate into a pre-weighed, clean, and dry evaporating dish (record the initial weight, W₁ ).

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution (record this weight, W₂ ).

-

Carefully evaporate the solvent in a vacuum oven at a temperature well below the boiling point of this compound but sufficient to remove the solvent. A gentle stream of inert gas (e.g., nitrogen) can aid evaporation.

-

Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dry solute residue. Repeat the drying and weighing cycles until a constant mass is achieved (record this final weight, W₃ ).

-

-

Calculation of Solubility:

-

Mass of the dissolved solute = W₃ - W₁

-

Mass of the solvent = (W₂ - W₁ ) - (W₃ - W₁ ) = W₂ - W₃

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Solubility (g / 100 g solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, its determination is critical for the effective application of this compound in research and development. The detailed experimental protocol provided in this guide offers a robust and reliable method for scientists to generate this crucial data in-house. Accurate solubility profiles will empower researchers to enhance process efficiency, improve product purity, and accelerate the development of novel materials and pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-乙酰基-5-溴噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5370-25-2: this compound | CymitQuimica [cymitquimica.com]

- 5. 5370-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-Acetyl-5-bromothiophene for Researchers and Drug Development Professionals

Introduction

2-Acetyl-5-bromothiophene is a versatile heterocyclic compound that serves as a crucial intermediate in a variety of chemical syntheses.[1] Its unique structure, featuring a thiophene (B33073) ring functionalized with both an acetyl and a bromo group, makes it a valuable building block for more complex molecules.[1][2] This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development. The presence of both a ketone group and a bromine atom allows for a wide array of chemical transformations, making it an indispensable tool for synthetic chemists.[2]

Physicochemical Properties

This compound is a yellow solid with a molecular formula of C6H5BrOS.[1][3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5370-25-2 | [1][3] |

| Molecular Formula | C6H5BrOS | [1][3][4] |

| Molecular Weight | 205.07 g/mol | [1][4] |

| Appearance | Pale cream to pale yellow to pale brown crystals or powder.[3] | [3] |

| Melting Point | 91-98 °C | [1][3] |

| Boiling Point | 103 °C at 4 mmHg | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 5-Bromo-2-thienyl methyl ketone, 1-(5-bromothiophen-2-yl)ethanone | [1][3][5] |

Commercial Suppliers and Pricing

This compound is readily available from several commercial suppliers. The pricing can vary based on purity and quantity. Below is a summary of offerings from various vendors.

| Supplier | Quantity | Purity | Price (USD) | Reference(s) |

| Chem-Impex | 5 g | ≥ 98% (HPLC) | $18.53 | [1] |

| 25 g | ≥ 98% (HPLC) | $35.35 | [1] | |

| 100 g | ≥ 98% (HPLC) | $105.36 | [1] | |

| 250 g | ≥ 98% (HPLC) | $195.89 | [1] | |

| Thermo Scientific | 10 g | 99% | $39.65 | [3] |

| GenoChem World | 10 g | N/A | €159.13 | [6] |

| Synthonics Research | per gram | Chemical Grade | ₹12,000 | [7] |

Other notable suppliers include Sigma-Aldrich, Cleanchem Laboratories LLP, and Xiamen Hisunny Chemical Co.,Ltd.[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Bromination of 2-Acetylthiophene (B1664040)

This method involves the direct bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

-

Materials: 2-acetylthiophene, N-bromosuccinimide (NBS), acetic anhydride (B1165640), acetic acid.[4]

-

Procedure:

-

To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).[4]

-

Add acetic acid (0.40 mL) to the mixture.[4]

-

Stir the reaction mixture at 50 °C for 1 hour, protected from light. The solution will change color from colorless to light yellow.[4]

-

After completion, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.[4]

-

The product, this compound, will precipitate as white crystals.[4]

-

Collect the crystals by filtration and wash them with 50 mL of water.[4]

-

-

Yield: 82%.[4]

Experimental Protocol 2: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)

This protocol utilizes the Friedel-Crafts acylation of 2-bromothiophene.

-

Materials: 2-bromothiophene, acetyl chloride, dichloromethane (B109758) (CH2Cl2), ice, concentrated hydrochloric acid, active carbon.[10]

-

Procedure:

-

Dissolve 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of CH2Cl2.[10]

-

Add 1.56 ml (1.1 equivalents) of acetyl chloride to the solution. The mixture may foam and turn black.[10]

-

Stir the mixture for 1 hour at room temperature.[10]

-

Mix the reaction with ice and concentrated hydrochloric acid.[10]

-

Decolorize the mixture with active carbon and extract with CH2Cl2.[10]

-

-

Yield: 86.1% of this compound as colorless crystals.[10]

A generalized workflow for the synthesis of this compound is depicted in the following diagram.

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, and the acetyl and bromo groups provide reactive handles for further molecular elaboration.[1][11]

Key Application Areas:

-

Pharmaceutical Intermediates: The compound is a cornerstone for creating complex molecular architectures found in novel therapeutic agents.[2] The bromine atom is particularly useful for engaging in cross-coupling reactions, such as the Suzuki coupling, to build the carbon skeletons of drug candidates.[2][12]

-

Material Science: It is employed in the synthesis of functional materials like conducting polymers and components for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Analytical Chemistry: It can serve as a reference standard in various analytical methods.[1]

-

Flavor and Fragrance: The aromatic properties of this compound lend it to applications in the formulation of flavors and fragrances.[1]

The following diagram illustrates the central role of this compound as a precursor in various scientific fields.

Role in Signaling Pathways and Drug Action

While this compound does not directly act on signaling pathways, it is a critical precursor for synthesizing molecules that do. Thiophene-containing compounds are integral to many pharmaceuticals.[11][13] For instance, alkylated bromothiophenes are precursors to drugs that may target a variety of biological pathways involved in inflammation, cancer, and infectious diseases.[11][13] The synthesis of novel derivatives allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of drugs with enhanced efficacy and safety.[11]

The diagram below conceptualizes the journey from this starting material to a potential therapeutic agent that can modulate a biological signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geno-chem.com [geno-chem.com]

- 7. indiamart.com [indiamart.com]

- 8. buy 2-Acetyl-5-Bromo Thiophene,2-Acetyl-5-Bromo Thiophene suppliers,manufacturers,factories [hisunnychem.com]

- 9. This compound Application: Pharmaceutical Industry at Best Price in Navi Mumbai | Cleanchem Laboratories Llp [tradeindia.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

electrophilic aromatic substitution on 2-bromothiophene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromothiophene (B119243)

Introduction

2-Bromothiophene is a vital organosulfur compound and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility largely stems from its reactivity in electrophilic aromatic substitution (EAS) reactions, which allow for the introduction of a wide range of functional groups onto the thiophene (B33073) ring. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols, and quantitative data for key transformations.

The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene.[3] The sulfur atom's lone pairs of electrons play a crucial role in stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process.[3] In 2-bromothiophene, the bromine atom exerts a dual electronic effect: it is deactivating due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect.

Regioselectivity in the Electrophilic Aromatic Substitution of 2-Bromothiophene

The regioselectivity of EAS on 2-bromothiophene is predominantly governed by the directing effects of both the sulfur heteroatom and the bromine substituent. The C5 position is the most activated and sterically accessible site for electrophilic attack. This preference can be explained by examining the stability of the resonance structures of the sigma complex formed upon attack at the different available positions (C3, C4, and C5).

Attack at the C5 position results in a more stabilized carbocation intermediate, as the positive charge can be delocalized over three atoms, including the sulfur atom, which can accommodate the positive charge through its lone pair. In contrast, attack at the C3 or C4 positions leads to less stable intermediates with fewer resonance contributors. Consequently, electrophilic substitution on 2-bromothiophene occurs almost exclusively at the C5 position.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of 2-bromothiophene introduces a nitro group, a versatile functional group that can be further transformed. This reaction typically yields 2-bromo-5-nitrothiophene (B82342).[4]

Quantitative Data: Nitration of 2-Bromothiophene

| Electrophile | Reagents and Conditions | Major Product | Yield (%) |

| NO₂⁺ | Nitric acid in acetic anhydride | 2-Bromo-5-nitrothiophene | Not specified |

Experimental Protocol: Synthesis of 2-Bromo-5-nitrothiophene

The synthesis of 2-bromo-5-nitrothiophene can be achieved by the nitration of 2-bromothiophene.[4] While a specific detailed protocol for the direct nitration of 2-bromothiophene was not found in the provided search results, a general procedure for the nitration of thiophene derivatives involves the use of nitric acid in acetic anhydride.[5][6]

Halogenation (Bromination)

Further bromination of 2-bromothiophene with elemental bromine or N-bromosuccinimide (NBS) leads to the formation of 2,5-dibromothiophene.[7] This product is a key building block for conjugated polymers used in organic electronics.[7][8]

Quantitative Data: Bromination of 2-Bromothiophene

| Electrophile | Reagents and Conditions | Major Product | Yield (%) |

| Br⁺ | Bromine in 48% hydrobromic acid | 2,5-Dibromothiophene | >90 |

Experimental Protocol: Synthesis of 2,5-Dibromothiophene from Thiophene

While a direct protocol starting from 2-bromothiophene is available, a high-yield synthesis from thiophene is also well-documented.[9] 950 g of bromine are added to a mixture of 297 g of thiophene and an equal volume of benzene.[10] After the evolution of hydrogen bromide slows, 700 ml of ethanol (B145695) and 250 g of sodium hydroxide (B78521) are added, and the mixture is refluxed for 16 hours.[10] After dilution with water, the organic layer is separated and distilled to yield 2,5-dibromothiophene.[10]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C5 position of 2-bromothiophene. The reaction of 2-bromothiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a common method to synthesize 2-acetyl-5-bromothiophene.[11][12] This product serves as an important intermediate in pharmaceutical synthesis.

Quantitative Data: Acylation of 2-Bromothiophene

| Electrophile | Reagents and Conditions | Major Product | Yield (%) |

| CH₃CO⁺ | Acetyl chloride, CH₂Cl₂, room temp, 1 hr | This compound | 86.1 |

Experimental Protocol: Synthesis of this compound

To a solution of 3.26 g (0.02 mol) of 2-bromothiophene in 30 ml of dichloromethane (B109758), 1.56 ml (1.1 equivalents) of acetyl chloride is added.[11][12] The mixture is stirred for 1 hour at room temperature.[11][12] Subsequently, the reaction mixture is treated with ice and concentrated hydrochloric acid.[11][12] The mixture is then decolorized with activated carbon and extracted with dichloromethane to afford this compound as colorless crystals.[11][12]

Sulfonation

Sulfonation of 2-bromothiophene introduces a sulfonic acid group, typically at the C5 position, to yield 5-bromothiophene-2-sulfonic acid.[13] Milder sulfonating agents, such as sulfur trioxide complexes with DMF or pyridine, are often employed to control the reactivity.[13]

Quantitative Data: Sulfonation of 2-Bromothiophene

| Electrophile | Reagents and Conditions | Major Product | Yield (%) |

| SO₃ | Chlorosulfonic acid in CCl₄ | 5-Bromothiophene-2-sulfonyl chloride | Not specified |

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

12 mmol of 2-bromothiophene is reacted with 40-60 mmol of chlorosulfonic acid in 6 ml of carbon tetrachloride.[14] This reaction yields 5-bromothiophene-2-sulfonyl chloride, which can then be converted to the corresponding sulfonamide.[14]

Conclusion

The electrophilic aromatic substitution of 2-bromothiophene is a cornerstone of thiophene chemistry, providing access to a diverse array of functionalized heterocycles. The reaction is highly regioselective, with substitution occurring almost exclusively at the C5 position. This predictability, combined with the availability of well-established protocols for various transformations, makes 2-bromothiophene an invaluable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of the key principles, quantitative data, and experimental methodologies to aid researchers in the effective utilization of this important synthetic building block.

References

- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 2. 2-BROMO-5-NITROTHIOPHENE [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-5-nitrothiophene (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. 5-Bromothiophene-2-sulfonic Acid|Research Chemical [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Acetyl-5-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Acetyl-5-bromothiophene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for conducting stability and forced degradation studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrOS | |

| Molecular Weight | 205.07 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 94-96 °C | |

| Boiling Point | 103 °C at 4 mmHg | |

| Solubility | Soluble in methanol. |

Recommended Storage and Handling

To ensure the integrity and purity of this compound, adherence to appropriate storage and handling protocols is critical.

| Condition | Recommendation | Rationale |

| Temperature | Store at 0-8 °C. | To minimize thermal degradation and preserve long-term stability. |

| Light | Protect from direct sunlight. | The compound is light-sensitive and can undergo photodegradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis from atmospheric moisture and oxidation. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To provide an extra layer of protection against oxidation. |

Chemical Stability Profile

This compound is a relatively stable compound when stored under the recommended conditions. However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are anticipated to be photodegradation, thermal decomposition, and hydrolysis, particularly under acidic or basic conditions.

Photostability

Thermal Stability

Thermal degradation of this compound is expected to occur at elevated temperatures. Decomposition may lead to the release of toxic and corrosive fumes, including hydrogen halides and sulfur oxides.

Hydrolytic Stability

The compound may be susceptible to hydrolysis, especially in the presence of strong acids or bases. The acetyl group could potentially be cleaved under these conditions.

Oxidative Stability

As with many organic compounds, this compound can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of substituted thiophenes and aromatic ketones.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are generalized methodologies that can be adapted for a comprehensive stability assessment of this compound.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometric (MS) detection, should be developed and validated. This method must be capable of separating the intact this compound from its potential degradation products.

Example HPLC-UV Method Parameters:

| Parameter | Specification |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at an appropriate wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

Forced Degradation Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Objective: To assess the stability of this compound under light exposure.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

-

Analyze the samples using the validated stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under high-temperature conditions.

Methodology:

-

Place a known quantity of solid this compound in a controlled temperature chamber.

-

Expose the sample to a high temperature (e.g., 70°C) for a specified duration.

-

Withdraw samples at various time points.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

Objective: To determine the stability of this compound in acidic and basic conditions.

Methodology:

-

Prepare separate solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

-

Maintain the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw samples at various time points.

-

Neutralize the samples before analysis by HPLC.

Objective: To investigate the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Withdraw samples at different time intervals.

-

Analyze the samples by HPLC.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific, quantitative stability data for this compound is not extensively available in the public domain, this guide provides a robust framework for its handling, storage, and stability assessment based on the known chemistry of related compounds and established pharmaceutical industry practices. Proper storage in a cool, dry, and dark environment is paramount to maintaining its purity and integrity. For critical applications in drug development, it is strongly recommended that researchers conduct comprehensive forced degradation studies, as outlined in this guide, to establish a detailed stability profile and identify any potential degradation products. This will ensure the quality and reliability of this important synthetic intermediate in its downstream applications.

An In-depth Technical Guide to 1-(5-bromo-2-thienyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound 1-(5-bromo-2-thienyl)ethanone is a halogenated thiophene (B33073) derivative. Its standardized IUPAC name is 1-(5-bromothiophen-2-yl)ethanone .[1] This compound is widely recognized in chemical literature and commercial databases under a variety of synonyms, facilitating its identification and sourcing.

Table 1: Synonyms and Identifiers

| Synonym/Identifier | Reference |

| 2-Acetyl-5-bromothiophene | [1][2][3][4][5] |

| 5-Bromo-2-thienyl methyl ketone | [1][2][6] |

| Ethanone, 1-(5-bromo-2-thienyl)- | [1][6] |

| 1-(5-Bromo-2-thienyl)ethan-1-one | [1][6] |

| 2-bromo-5-acetylthiophene | [1] |

| Ketone, 5-bromo-2-thienyl methyl | [1][6] |

| CAS Number | 5370-25-2 |

| PubChem CID | 79335 |

| EC Number | 226-363-7 |

| MDL Number | MFCD00014528 |

Physicochemical Properties

1-(5-bromothiophen-2-yl)ethanone is a solid at room temperature, typically appearing as a yellow crystalline substance.[2] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrOS | [1][2][3][6] |

| Molecular Weight | 205.07 g/mol | [1][2][3][6] |

| Melting Point | 91-98 °C | [2] |

| Boiling Point | 103 °C at 4 mmHg | [2][3][4] |

| Appearance | Yellow solid | [2] |

| SMILES | CC(=O)c1ccc(Br)s1 | [1][3][6] |

| InChI | 1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | [1][3] |

Experimental Protocols

Synthesis of 1-(5-bromothiophen-2-yl)ethanone

A common method for the synthesis of 1-(5-bromothiophen-2-yl)ethanone is the Friedel-Crafts acylation of 2-bromothiophene (B119243). The following protocol is adapted from established procedures.

Protocol: Acetylation of 2-Bromothiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, dissolve 2-bromothiophene (0.02 mmol) in 30 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Acetyl Chloride: Add acetyl chloride (1.56 mL, 1.1 equivalents) to the solution.

-

Reaction Initiation: Stir the mixture at room temperature. The reaction mixture may foam and turn black.

-

Reaction Time: Continue stirring for 1 hour at room temperature.

-

Work-up:

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Decolorize the mixture with activated carbon.

-

Extract the product with dichloromethane.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield colorless crystals of this compound. The expected yield is approximately 86.1%.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H) |

| IR (Gas Phase) | Major peaks can be observed in the NIST WebBook for this compound.[5] |

| Mass Spectrometry | Molecular Weight: 205.072 |

Biological Significance and Signaling Pathways

Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific data for 1-(5-bromothiophen-2-yl)ethanone is limited, its derivatives have been extensively studied as anti-inflammatory agents and modulators of key signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Thiophene-based compounds have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these pathways is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

The general mechanism involves the conversion of arachidonic acid into pro-inflammatory mediators. 1-(5-bromo-2-thienyl)ethanone serves as a scaffold for the development of more potent and selective inhibitors of these enzymes.

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Modulation of Retinoic Acid Signaling Pathway

Derivatives of 1-(5-bromo-2-thienyl)ethanone have also been investigated for their role in modulating the retinoic acid (RA) signaling pathway.[7] Retinoic acid, a metabolite of vitamin A, is crucial for regulating gene expression involved in cell growth, differentiation, and embryonic development. Dysregulation of this pathway is implicated in various diseases, including cancer.

The canonical RA signaling pathway involves the binding of RA to nuclear receptors (RAR and RXR), which then act as transcription factors. Compounds that can modulate this pathway are of great interest for therapeutic applications.

Caption: Modulation of the Retinoic Acid signaling pathway.

Applications in Research and Drug Development

1-(5-bromo-2-thienyl)ethanone is a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.

-

Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential biological activities.[2]

-

Scaffold for Drug Discovery: The thiophene ring is a common scaffold in medicinal chemistry. The bromo and acetyl functionalities on this compound allow for a variety of chemical modifications to generate libraries of compounds for screening against different biological targets.

-

Development of Anti-inflammatory Agents: As discussed, it is a precursor for the synthesis of potential COX/LOX inhibitors.[2][3]

-

Agrochemicals: This compound and its derivatives also find applications in the development of new agrochemicals.[2]

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1-(5-bromothiophen-2-yl)ethanone and its subsequent use in the development of novel compounds.

Caption: Workflow for synthesis, characterization, and screening.

References

Methodological & Application

Synthetic Routes to 2-Acetyl-5-bromothiophene from 2-Bromothiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Acetyl-5-bromothiophene, a key intermediate in pharmaceutical synthesis, starting from 2-bromothiophene (B119243). The primary method detailed is the Friedel-Crafts acylation, a classic and efficient method for this transformation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of more complex molecules. The regioselective introduction of an acetyl group onto the 2-bromothiophene core is a critical step in the synthesis of various therapeutic agents. The Friedel-Crafts acylation is a well-established and reliable method to achieve this, offering good yields and relatively straightforward reaction conditions.

Synthetic Approach: Friedel-Crafts Acylation

The most common and direct route for the preparation of this compound from 2-bromothiophene is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of 2-bromothiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The reaction proceeds with high regioselectivity, with the acetyl group being introduced at the 5-position of the thiophene (B33073) ring. This is due to the electronic properties of the thiophene ring and the directing effect of the bromine atom.

Reaction Scheme

Caption: Friedel-Crafts acylation of 2-bromothiophene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.

| Parameter | Value | Reference |

| Starting Material | 2-Bromothiophene | [1][2] |

| Reagent | Acetyl Chloride (1.1 equivalents) | [1][2] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1][2] |

| Reaction Time | 1 hour | [1][2] |

| Reaction Temperature | Room Temperature | [1][2] |

| Yield | 86.1% | [1][2] |

| Product Form | Colorless crystals | [1][2] |

Experimental Protocol: Friedel-Crafts Acylation of 2-Bromothiophene

This protocol is based on a reported procedure for the synthesis of this compound.[1][2]

Materials

-

2-Bromothiophene (3.26 g, 0.02 mol)

-

Acetyl chloride (1.56 mL, 1.1 equivalents)

-

Dichloromethane (CH₂Cl₂), anhydrous (30 mL)

-

Ice

-

Concentrated hydrochloric acid

-

Activated carbon

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

To a solution of 2-bromothiophene (3.26 g) in 30 mL of anhydrous dichloromethane in a round-bottom flask, add acetyl chloride (1.56 mL) dropwise at room temperature with stirring. The mixture may foam and turn black.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After 1 hour, quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and decolorize with activated carbon.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary. The reported yield of colorless crystals is 3.53 g (86.1%).[1][2]

Alternative Synthetic Route: Bromination of 2-Acetylthiophene